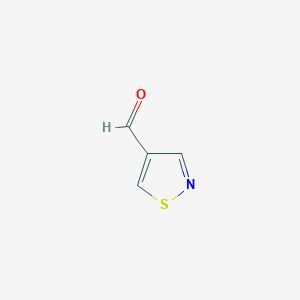

Isothiazole-4-carbaldehyde

Description

The exact mass of the compound Isothiazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isothiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,2-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRYEXYOMXENNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433664 | |

| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-54-8 | |

| Record name | ISOTHIAZOLE-4-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide to the Synthesis of Isothiazole-4-carbaldehyde

Introduction

Isothiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of the aldehyde functional group at the 4-position of the isothiazole ring provides a versatile handle for further chemical modifications, making it a highly sought-after intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to isothiazole-4-carbaldehyde, with a focus on methodologies commencing from basic and readily accessible precursors. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.

Strategic Approaches to the Isothiazole Core and C4-Formylation

The synthesis of isothiazole-4-carbaldehyde can be broadly categorized into two main strategies:

-

Construction of a pre-functionalized isothiazole ring: This approach involves the cyclization of acyclic precursors that already contain the necessary atoms to form the isothiazole core and the latent functionality at the C4 position.

-

Post-synthetic functionalization of a pre-formed isothiazole ring: This strategy focuses on introducing the aldehyde group at the C4 position of a simple isothiazole derivative through electrophilic substitution or metalation-based methods.

This guide will primarily focus on the latter, as it often represents a more convergent and versatile approach. Specifically, we will detail the Vilsmeier-Haack formylation and metalation-quench strategies.

Pathway 1: Vilsmeier-Haack Formylation of Isothiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes the Vilsmeier reagent, a chloromethyleniminium salt, which is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, which is the active formylating species.

-

Electrophilic Attack: The electron-rich isothiazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a σ-complex).

-

Aromatization: A base, typically from the reaction mixture, removes a proton from the C4 position, restoring the aromaticity of the isothiazole ring and yielding an iminium salt intermediate.

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the desired isothiazole-4-carbaldehyde.

The regioselectivity of the formylation is dictated by the electronic properties of the isothiazole ring. The C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.

Visualizing the Vilsmeier-Haack Reaction

Sources

Physical and chemical properties of Isothiazole-4-carbaldehyde

<

Introduction

Isothiazole-4-carbaldehyde is a five-membered heterocyclic compound featuring a reactive aldehyde functional group. This arrangement makes it a valuable and versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The isothiazole ring is a significant pharmacophore, a structural feature responsible for a molecule's biological activity, and is found in a variety of therapeutic agents. Derivatives of isothiazole have shown a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Isothiazole-4-carbaldehyde, with its aldehyde moiety, serves as a key intermediate, allowing for the facile introduction of the isothiazole core into larger, more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

Isothiazole-4-carbaldehyde is a solid at room temperature with a melting point of approximately 57°C.[4] Its stability under normal conditions and solubility in many organic solvents make it a practical reagent in a laboratory setting.[5] A detailed summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-thiazole-4-carbaldehyde | [6] |

| CAS Number | 822-54-8 | [4] |

| Molecular Formula | C₄H₃NOS | [4] |

| Molecular Weight | 113.14 g/mol | [4][6] |

| Appearance | Solid | [4] |

| Melting Point | 57 °C | [4] |

| Boiling Point (Predicted) | 98.5±23.0 °C | [4] |

| Density (Predicted) | 1.350±0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.15±0.22 | [4] |

| XLogP3-AA (Computed) | 0.4 | [6] |

| Topological Polar Surface Area | 58.2 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 1 | [7] |

Spectroscopic Characterization: A Validating System

Structural elucidation and purity assessment are critical in chemical synthesis. The following section outlines the expected spectroscopic data for Isothiazole-4-carbaldehyde and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.9 - 9.1 | Singlet | 1H | H5 (Isothiazole ring) |

| ~8.6 - 8.8 | Singlet | 1H | H3 (Isothiazole ring) |

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 190 | C=O (Aldehyde) |

| ~155 - 160 | C3 (Isothiazole ring) |

| ~145 - 150 | C5 (Isothiazole ring) |

| ~130 - 135 | C4 (Isothiazole ring) |

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of Isothiazole-4-carbaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 500 MHz (for ¹H) or 125 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 - 1680 | Strong | C=O stretch (aldehyde) |

| ~1550 - 1450 | Medium-Strong | C=C and C=N stretching (isothiazole ring) |

Protocol for IR Data Acquisition (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid Isothiazole-4-carbaldehyde directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, acquire the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

| m/z Value | Interpretation |

| ~113 | [M]⁺, Molecular ion peak |

| ~112 | [M-H]⁺, Loss of a hydrogen atom |

| ~85 | [M-CO]⁺, Loss of carbon monoxide |

| ~84 | [M-CHO]⁺, Loss of the formyl group |

Protocol for Mass Spectrometry Data Acquisition (EI-MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

-

Ionization Method: Utilize Electron Ionization (EI) to induce fragmentation.

-

Parameters:

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan from m/z 40 to 200.

-

Chemical Reactivity and Synthetic Utility

The chemical behavior of Isothiazole-4-carbaldehyde is dictated by both the aromatic isothiazole ring and the aldehyde functional group. The isothiazole ring is a stable aromatic system.[8] The aldehyde group is highly reactive and susceptible to nucleophilic attack and oxidation/reduction reactions.[5]

Caption: Key reactivity pathways of Isothiazole-4-carbaldehyde.

Synthesis and Purification Workflow

The synthesis of isothiazoles can be achieved through various strategies, often involving the cyclization of precursors containing the requisite nitrogen and sulfur atoms.[3][9] A general workflow for the synthesis and purification of a compound like Isothiazole-4-carbaldehyde is outlined below. This process ensures the isolation of a high-purity product suitable for subsequent applications.

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

The isothiazole scaffold is a cornerstone in medicinal chemistry. Its derivatives are integral to the development of a wide range of pharmaceuticals.[1][10] Isothiazole-4-carbaldehyde is a crucial starting material for creating these complex derivatives.

-

Anticancer Agents: The isothiazole nucleus is present in compounds designed to exhibit selective tumor cell cytotoxicity.[2]

-

Anti-inflammatory Drugs: Certain isothiazole derivatives have demonstrated significant anti-inflammatory activity.[11]

-

Antiviral Compounds: Isothiazole-containing molecules have been investigated for their potential to inhibit viral replication, including against HIV and Herpes Simplex Virus (HSV-1).[1][2]

-

Neurological Activity: Derivatives have been synthesized and explored for the treatment of neurological conditions such as Parkinson's disease.[2][3]

-

Fungicides and Pesticides: Beyond medicine, isothiazoles are used in agricultural applications as potent fungicides and pesticides.[2][12]

The aldehyde group of Isothiazole-4-carbaldehyde provides a reactive handle for chemists to elaborate the structure through reactions like reductive amination, Wittig reactions, and aldol condensations, thereby generating diverse libraries of compounds for biological screening.

Safety and Handling

Isothiazole-4-carbaldehyde is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] A dust mask is recommended when handling the solid.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

-

Handling Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[13]

References

- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

-

The importance of isothiazoles in medicinal and pharmaceutical sectors. (n.d.). ResearchGate. Retrieved from [Link]

- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Synlett.

- 1,3-Thiazole-4-carboxaldehyde Safety D

-

5-Isothiazolecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. (n.d.). LookChem. Retrieved from [Link]

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

-

Thiazole-4-carboxaldehyde CAS#: 3364-80-5. (n.d.). ChemWhat. Retrieved from [Link]

-

Thiazole-4-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

1,2-Thiazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.

-

Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Isothiazole-5-carbaldehyde | CAS#:5242-57-9. (n.d.). Chemsrc. Retrieved from [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2002). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Isothiazole-4-carbaldehyde | 822-54-8 [m.chemicalbook.com]

- 5. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 6. 1,2-Thiazole-4-carbaldehyde | C4H3NOS | CID 9989239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Isothiazolecarboxaldehyde | C4H3NOS | CID 138442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Isothiazole synthesis [organic-chemistry.org]

- 10. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 11. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Isothiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides an in-depth technical overview of Isothiazole-4-carbaldehyde (CAS No: 822-54-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and citing authoritative sources to ensure scientific integrity.

Core Molecular Attributes of Isothiazole-4-carbaldehyde

Isothiazole-4-carbaldehyde is a five-membered heteroaromatic aldehyde. The isothiazole ring, containing adjacent sulfur and nitrogen atoms, imparts unique electronic properties that make it a valuable synthon in medicinal chemistry. Its core attributes are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 822-54-8 | [1][2] |

| Molecular Formula | C₄H₃NOS | [1][2] |

| Molecular Weight | 113.14 g/mol | [1][2] |

| IUPAC Name | 1,2-thiazole-4-carbaldehyde | [2] |

| Synonyms | 4-Formylisothiazole, 4-Isothiazolecarboxaldehyde | [2] |

| Appearance | Pale brown powder/solid | |

| Solubility | Slightly soluble in water |

Synthesis of Isothiazole-4-carbaldehyde: A Mechanistic Perspective

The introduction of a formyl group onto the isothiazole ring is most effectively achieved via electrophilic aromatic substitution. The isothiazole nucleus is an electron-rich heteroaromatic system, making it amenable to such reactions.[3] Among the various formylation methods, the Vilsmeier-Haack reaction stands out as a robust and widely applicable strategy.[4][5][6]

The Vilsmeier-Haack Reaction: A Self-Validating Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5] This electrophile is then attacked by the electron-rich isothiazole ring.

Experimental Protocol: Synthesis of Isothiazole-4-carbaldehyde

-

Materials:

-

Isothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve isothiazole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DMF (1.2 eq) to the solution and stir for 10 minutes.

-

Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield pure Isothiazole-4-carbaldehyde.

-

Physicochemical Properties and Reactivity

The isothiazole ring is aromatic, and its electronic nature dictates the reactivity of the aldehyde group. The ring acts as a mild electron-withdrawing group, which can influence the electrophilicity of the aldehyde carbon.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region:

-

A singlet for the aldehyde proton (CHO), typically downfield around δ 9.8-10.2 ppm.

-

Two doublets for the isothiazole ring protons at C3 and C5. The proton at C5 is typically more deshielded than the proton at C3.

-

-

¹³C NMR: The spectrum should reveal four signals:

-

The aldehyde carbon (C=O) will be the most downfield signal, typically in the range of δ 185-195 ppm.

-

Three signals for the aromatic carbons of the isothiazole ring.

-

Chemical Reactivity

The aldehyde functionality of Isothiazole-4-carbaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Isothiazole-4-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (Isothiazol-4-yl)methanol, using reducing agents such as sodium borohydride.

-

Condensation Reactions: It serves as an excellent electrophile in condensation reactions like the Knoevenagel condensation with active methylene compounds or the Wittig reaction with phosphorus ylides to form carbon-carbon double bonds.

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction provides access to a wide range of substituted aminomethyl-isothiazoles, a common motif in bioactive molecules.

Applications in Drug Discovery and Medicinal Chemistry

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[7][8] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and immunotropic properties.[8][9] Isothiazole-4-carbaldehyde is a key intermediate for accessing novel derivatives for screening and lead optimization.

For example, the related 4-methyl-5-formylthiazole is a crucial intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil. This highlights the importance of formylated heteroaromatics in the construction of complex pharmaceutical agents. The aldehyde group of Isothiazole-4-carbaldehyde provides a reactive site to append various pharmacophores and modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are paramount.

-

Hazard Identification: Isothiazole-4-carbaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Isothiazole-4-carbaldehyde is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable method, and its aldehyde functionality allows for a diverse range of subsequent chemical transformations. The unique electronic properties of the isothiazole ring make it an attractive scaffold for the design of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this important chemical intermediate in their research and development endeavors.

References

-

Bai, N., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943-947. Available at: [Link]

-

Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006-2015. Available at: [Link]

- Eicher, T., Hauptmann, S., & Speicher, A. (2003).

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

-

D'Auria, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Available at: [Link]

-

Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

-

ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]

- Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-361.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 5-Isothiazolecarboxaldehyde. Retrieved from [Link]

- Rajput, A. P., & Rajput, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 536-556.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 358-368.

-

Wikipedia. (2023). Thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Thiazole-4-carbaldehyde. Retrieved from [Link]

- Kuczyński, L., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Acta Poloniae Pharmaceutica, 55(2), 135-143.

- Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 131-138.

- Tanaka, A., & Ohnishi, J. (1988). Purification and characterization of a carboxylesterase from rabbit liver lysosomes. Journal of Biochemistry, 104(4), 629-634.

- He, Z., & Wiegel, J. (2000). Purification, characterization, and gene cloning of 4-hydroxybenzoate decarboxylase of Enterobacter cloacae P240. Journal of Bacteriology, 182(10), 2839-2844.

- Teneva, D., et al. (2021). Isolation, Purification and In Vitro Characterization of a Newly Isolated Alkalophilic Phytase Produced by the Halophile Cobetia marina Strain 439 for Use as Animal Food Supplement. Molecules, 26(16), 4983.

- Chi, K. H., et al. (1989). Purification and characterization of a cytosolic transglutaminase from a cultured human tumour-cell line. Biochemical Journal, 259(3), 679-685.

- Kuczyński, L., et al. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-491.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. youtube.com [youtube.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Isothiazole-4-carbaldehyde: A Technical Guide for Structural Elucidation

Foreword: The unambiguous structural confirmation of heterocyclic compounds is paramount in the fields of medicinal chemistry and materials science. Isothiazole-4-carbaldehyde (CAS 822-54-8), a key building block, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As a self-validating system, the principles and expected data herein serve as a robust framework for researchers to confirm the identity, purity, and structure of synthesized or acquired Isothiazole-4-carbaldehyde.

Molecular Structure and Spectroscopic Overview

Isothiazole-4-carbaldehyde is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, substituted with a formyl group at the C4 position. Its molecular formula is C₄H₃NOS, with a monoisotopic mass of approximately 112.99 Da.[1][2]

The key structural features to be identified are:

-

The isothiazole ring protons (H3 and H5).

-

The aldehyde proton (-CHO).

-

The four distinct carbon environments.

-

The carbonyl (C=O) and aromatic ring functional groups.

The comprehensive characterization workflow involves a multi-technique approach to ensure all aspects of the molecular structure are confirmed.

Caption: Workflow for Spectroscopic Characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides the most direct insight into the proton environment of a molecule. For isothiazole-4-carbaldehyde, we expect three distinct signals in the downfield region, characteristic of protons attached to sp²-hybridized carbons. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules of this polarity, as it is chemically inert and its residual signal (δ ≈ 7.26 ppm) does not typically interfere with aromatic or aldehydic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| ~10.1 - 10.3 | Singlet (s) | H (Aldehyde) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the carbonyl carbon. |

| ~9.1 - 9.3 | Singlet (s) or narrow Doublet (d) | H3 | H3 is adjacent to the electronegative nitrogen atom, causing significant deshielding. A small coupling to H5 might be observed. |

| ~8.8 - 9.0 | Singlet (s) or narrow Doublet (d) | H5 | H5 is deshielded by the aromatic system and the adjacent sulfur atom, though typically less so than H3. |

Causality Behind Assignments:

-

Aldehyde Proton (CHO): The chemical shift is unequivocally in the 9-10 ppm range, a hallmark of aldehydes. It is a singlet as there are no adjacent protons within three bonds.

-

Ring Protons (H3, H5): The isothiazole ring is an electron-deficient aromatic system, shifting its protons downfield. H3 is positioned between two electronegative atoms (N and S in a 1,2-relationship), leading to a greater downfield shift compared to H5. The coupling constant between H3 and H5 across the sulfur and carbon atoms (a ⁴J coupling) is expected to be very small (<1 Hz) or non-existent, likely resulting in two sharp singlets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. We anticipate four distinct signals corresponding to the four unique carbon atoms in isothiazole-4-carbaldehyde. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each carbon environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185 - 190 | C (Aldehyde) | Carbonyl carbons are extremely deshielded and appear far downfield, a definitive marker for the aldehyde group. |

| ~155 - 160 | C3 | This carbon is adjacent to the highly electronegative nitrogen atom, resulting in a significant downfield shift. |

| ~150 - 155 | C5 | The C5 carbon is adjacent to the sulfur atom and part of the aromatic system, also placing it in the downfield region. |

| ~135 - 140 | C4 | As the substituted carbon, C4's chemical shift is influenced by the attached electron-withdrawing aldehyde group. |

Causality Behind Assignments:

-

The carbonyl carbon of the aldehyde is the most downfield signal due to the powerful deshielding effect of the double-bonded oxygen atom.

-

The positions of C3 and C5 are dictated by their proximity to the ring heteroatoms. The greater electronegativity of nitrogen typically results in a more pronounced downfield shift for the adjacent carbon (C3) compared to the one adjacent to sulfur (C5).

-

C4, being the point of substitution, has a chemical shift influenced by both the ring electronics and the substituent effect of the formyl group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies. The key signature for isothiazole-4-carbaldehyde will be the intense C=O stretching vibration. The choice of a KBr pellet or a neat film (if the compound is a low-melting solid or oil) is a standard sample preparation method that avoids solvent interference.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

|---|---|---|---|

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the isothiazole ring. |

| ~2850 & ~2750 | Medium (often sharp) | Aldehydic C-H Stretch | The presence of two distinct bands (Fermi resonance) is a classic indicator of an aldehyde C-H bond. |

| ~1710 - 1690 | Strong, Sharp | Aldehyde C=O Stretch | This is the most prominent and diagnostic peak in the spectrum, confirming the carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| ~1600 - 1450 | Medium-Weak | Aromatic C=C & C=N Stretches | These absorptions confirm the presence of the aromatic isothiazole ring. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure. Using Electron Ionization (EI) will induce fragmentation, while Electrospray Ionization (ESI) is a softer technique that will more clearly show the protonated molecular ion.

Predicted Mass Spectrometry Data (EI)

| Predicted m/z | Proposed Ion | Rationale |

|---|---|---|

| 113 | [M]⁺• | Molecular Ion Peak. Corresponds to the molecular weight of C₄H₃NOS. |

| 112 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic aldehydes. |

| 85 | [M-CO]⁺• | Loss of a neutral carbon monoxide molecule from the aldehyde group, a characteristic fragmentation pathway. |

| 84 | [M-CHO]⁺ | Loss of the entire formyl radical. |

| 58 | [C₂H₂S]⁺• | A plausible fragment resulting from the cleavage of the isothiazole ring. |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of Isothiazole-4-carbaldehyde into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and gently invert it or vortex briefly until the sample is fully dissolved.

-

Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment (zg30), typically with 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (zgpg30), with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more).

-

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FTIR Sample Preparation and Acquisition

-

Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Measurement: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹, against a background spectrum of air.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through a GC/LC inlet.

-

Ionization (EI Mode): For GC-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole, TOF) based on their mass-to-charge ratio (m/z) and detected.

References

- This is a placeholder for a peer-reviewed article detailing the synthesis and characterization of isothiazole-4-carbaldehyde, which could not be located in public d

- This is a placeholder for a comprehensive spectral database entry (e.g., from SDBS), which is not currently available for this compound.

-

PubChem. 1,2-Thiazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- This is a placeholder for a reference to a publication containing spectroscopic data for a structurally similar compound, such as isothiazole or a substituted isothiazole, used for compar

-

PubChem. Isothiazole. National Center for Biotechnology Information. [Link]

Sources

- 1. Studies of heterocyclic compounds. Part 26. Synthesis of 1,6,6aλ4-triheterapentalenes from isothiazole-5-carbaldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 1,2-Thiazole-4-carbaldehyde | C4H3NOS | CID 9989239 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electron density distribution in the isothiazole ring system

An In-Depth Technical Guide to the Electron Density Distribution in the Isothiazole Ring System

Abstract

Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, dictated by the interplay between the two different heteroatoms, give rise to a nuanced electron density distribution that governs its reactivity, stability, and biological interactions. This guide provides a comprehensive exploration of the isothiazole ring's electronic structure, offering theoretical underpinnings, practical experimental methodologies for its characterization, and computational approaches for its prediction. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with field-proven insights to elucidate how electron density influences the chemical behavior and therapeutic potential of this vital heterocyclic system.

The Isothiazole Core: An Electronic Overview

-

Nitrogen Atom (N-1): As the more electronegative atom, nitrogen strongly withdraws electron density from the ring through an inductive effect (-I). This effect significantly lowers the electron density at the adjacent carbon atoms, particularly C-5.

-

Sulfur Atom (S-2): The sulfur atom's role is more complex. It is less electronegative than nitrogen and possesses lone pairs that can be donated to the π-system, contributing to the ring's aromaticity (+M effect). This donation partially counteracts the inductive withdrawal, particularly influencing the C-4 position.

This electronic tug-of-war results in a system where no single resonance structure can adequately represent the true electron distribution.

Resonance and Aromaticity

The aromatic nature of isothiazole can be depicted through several resonance contributors. Understanding these structures provides a qualitative map of electron density.

Caption: Key resonance structures of the isothiazole ring.

These structures illustrate that the C-4 position tends to have a higher electron density compared to the C-3 and C-5 positions, which are more electron-deficient due to their proximity to the electronegative nitrogen atom. This prediction directly informs the ring's reactivity.

Computational Analysis of Electron Density

Modern quantum chemical calculations offer a precise, quantitative picture of electron distribution. Methods like Density Functional Theory (DFT) are invaluable for predicting reactivity and understanding molecular properties.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on a molecule's surface. On an MEP map, electron-rich regions (high negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-deficient regions (high positive potential), susceptible to nucleophilic attack, are colored blue.

For isothiazole, an MEP map typically reveals:

-

Most Negative Potential: Localized on the nitrogen atom, reflecting its high electronegativity and the presence of its lone pair. This is the primary site for protonation.

-

Positive Potential: Concentrated around the hydrogen atoms, especially the one at C-5, and to a lesser extent, C-3.

-

Neutral/Slightly Negative Region: Often observed around the C-4 position, corroborating the predictions from resonance theory.

Workflow for Computational Analysis

The following workflow outlines a standard procedure for generating and analyzing the electron density of an isothiazole derivative using computational tools.

Caption: Workflow for computational electron density analysis.

Experimental Determination of Electron Density

While computational methods are predictive, experimental techniques provide tangible evidence of the electron distribution within the isothiazole ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most direct experimental evidence of electron density. By mapping the positions of atoms and the distribution of electrons in a crystal lattice, it yields precise measurements of bond lengths and angles.

-

Causality: Shorter bond lengths typically indicate higher bond order and greater electron density between the two atoms. In isothiazole derivatives, comparing the C3-C4 and C4-C5 bond lengths can reveal the degree of electron delocalization and the influence of substituents. For instance, an electron-withdrawing group at C-5 may shorten the N1-C5 bond.

Protocol: Analysis of X-ray Crystallography Data

-

Data Acquisition: Obtain a suitable single crystal of the isothiazole derivative. Collect diffraction data using a diffractometer.

-

Structure Solution & Refinement: Process the raw data to solve the crystal structure, yielding a model with atomic coordinates.

-

Bond Length Analysis: Measure the bond lengths within the isothiazole ring from the refined structure.

-

Comparative Analysis: Compare the experimental bond lengths to standard values for single and double bonds and to those of related heterocyclic systems.

-

Interpretation: Correlate variations in bond lengths with the electronic effects of substituents. For example, a C4-C5 bond that is shorter than a typical C-C single bond but longer than a C=C double bond confirms π-delocalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that measures the chemical environment of nuclei (¹H and ¹³C). The chemical shift (δ) is highly sensitive to the local electron density around a nucleus.

-

Causality: High electron density shields a nucleus from the external magnetic field, causing its signal to appear at a lower chemical shift (upfield). Conversely, low electron density deshields the nucleus, shifting its signal downfield. Therefore, NMR provides an indirect but highly informative map of electron distribution.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Isothiazole Regioisomers [5]

| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Interpretation |

| Isothiazole | H-3 | 8.72 | 151.8 (C-3) | Highly deshielded due to proximity to N and S. |

| H-4 | 7.26 | 123.5 (C-4) | Most shielded proton, indicating highest relative electron density. | |

| H-5 | 8.54 | 148.9 (C-5) | Deshielded due to proximity to electronegative N. | |

| 4-Methylisothiazole | H-3 | 8.51 | 151.8 (C-3) | |

| H-5 | 8.35 | 148.5 (C-5) | ||

| -CH₃ | 2.23 | 12.1 (-CH₃) | Electron-donating methyl group slightly shields ring protons. | |

| 5-Methylisothiazole | H-3 | 8.45 | 156.4 (C-3) | |

| H-4 | 6.95 | 125.1 (C-4) | H-4 is significantly shielded by the adjacent methyl group. | |

| -CH₃ | 2.47 | - |

Protocol: Standard NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified isothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer (e.g., 300 or 400 MHz). Use a standard pulse sequence with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure quantitative accuracy if needed.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Assign the observed chemical shifts to the respective atoms in the molecule, often aided by 2D NMR techniques like COSY and HSQC.

Reactivity as a Function of Electron Density

The electron distribution directly dictates the isothiazole ring's chemical reactivity, particularly its behavior in substitution reactions.

Sources

An In-Depth Technical Guide to the Stability and Storage of Isothiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Isothiazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science, demands a nuanced understanding of its stability profile to ensure the integrity of experimental outcomes and the longevity of research materials. This guide provides a comprehensive overview of the critical factors influencing the stability of Isothiazole-4-carbaldehyde, offering field-proven insights into its optimal storage and handling. By elucidating the causality behind recommended protocols, this document aims to empower researchers to maintain the fidelity of this important reagent. Isothiazole and its derivatives are recognized for their wide-ranging applications in organic synthesis and medicinal chemistry due to their unique chemical characteristics[1].

Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of Isothiazole-4-carbaldehyde is fundamental to predicting its behavior and establishing appropriate storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₃NOS | [2] |

| Molecular Weight | 113.14 g/mol | [2] |

| Melting Point | 57 °C | ChemicalBook |

| Boiling Point | 98.5±23.0 °C (Predicted) | ChemicalBook |

| Appearance | Solid | [3] |

The solid-state nature of Isothiazole-4-carbaldehyde at room temperature contributes to its relative stability compared to liquid aldehydes. However, its aldehyde functional group and the isothiazole ring system present inherent vulnerabilities that must be addressed through meticulous storage and handling.

Key Factors Influencing the Stability of Isothiazole-4-carbaldehyde

The chemical integrity of Isothiazole-4-carbaldehyde is susceptible to several environmental and chemical factors. A proactive approach to mitigating these risks is essential for preserving its purity and reactivity.

Temperature: The Primary Driver of Degradation

Elevated temperatures can significantly accelerate the degradation of Isothiazole-4-carbaldehyde. Thermal stress can promote polymerization and other decomposition reactions, leading to a loss of purity and the formation of unwanted byproducts.

Recommendation: For long-term storage, Isothiazole-4-carbaldehyde should be kept in a controlled environment at 2-8°C . This temperature range effectively minimizes the rate of potential degradation reactions.

Atmosphere: The Threat of Oxidation and Hydrolysis

The aldehyde functional group in Isothiazole-4-carbaldehyde is particularly susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process is often catalyzed by the presence of oxygen. Furthermore, exposure to moisture can lead to hydrolysis, although the isothiazole ring is generally stable.

Recommendation: To prevent oxidative degradation, Isothiazole-4-carbaldehyde should be stored under an inert atmosphere , such as nitrogen or argon. This is a critical step in preserving the integrity of the aldehyde functionality. Using sealed containers will also minimize exposure to atmospheric moisture.

Light: A Catalyst for Photodegradation

Heterocyclic compounds, including isothiazole derivatives, can be sensitive to light, particularly UV radiation. Photo-irradiation can induce degradation through various mechanisms, including reaction with singlet oxygen, leading to the formation of complex degradation products[1][4]. Studies on other thiazole-containing compounds have shown that photodegradation can occur through a [4+2] Diels-Alder cycloaddition with singlet oxygen, resulting in an unstable endoperoxide that rearranges to form degradation products[5][6].

Recommendation: Isothiazole-4-carbaldehyde should be stored in amber glass vials or other light-protective containers to shield it from UV and visible light. When handling the compound, exposure to direct sunlight or strong artificial light should be minimized.

Potential Degradation Pathways

Understanding the potential degradation pathways of Isothiazole-4-carbaldehyde is crucial for developing stability-indicating analytical methods and for interpreting experimental results. Forced degradation studies, which involve subjecting the compound to stress conditions like acid, base, oxidation, and heat, are instrumental in elucidating these pathways[3][4][7][8].

Caption: Potential degradation pathways for Isothiazole-4-carbaldehyde.

Oxidation

The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming Isothiazole-4-carboxylic acid. This can be readily monitored by analytical techniques such as HPLC and NMR.

Polymerization

Like many aldehydes, Isothiazole-4-carbaldehyde may be prone to polymerization, especially when exposed to heat or certain catalysts. This can result in the formation of higher molecular weight oligomers or polymers, reducing the purity of the material.

Photodegradation

As mentioned, exposure to light can lead to complex degradation pathways. The isothiazole ring can react with singlet oxygen, leading to the formation of unstable intermediates that can rearrange into various degradation products[5][6].

Ring Opening

The isothiazole ring can be susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring opening. Strong nucleophiles should be considered incompatible with Isothiazole-4-carbaldehyde under certain conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and usability of Isothiazole-4-carbaldehyde, the following protocols are recommended:

Long-Term Storage Protocol

-

Container: Use an amber glass vial with a tight-fitting cap.

-

Atmosphere: Before sealing, flush the vial with a stream of dry nitrogen or argon gas to displace any air.

-

Temperature: Store the sealed vial in a refrigerator at 2-8°C.

-

Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

Handling Protocol for Experimental Use

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If possible, handle the compound in a glove box or under a gentle stream of an inert gas.

-

Dispensing: Use clean, dry spatulas and weighing instruments.

-

Resealing: After dispensing the required amount, re-flush the container with an inert gas before tightly sealing it.

-

Solvent Selection: When preparing solutions, use high-purity, dry (anhydrous) solvents. The choice between protic and aprotic solvents can influence stability, with polar aprotic solvents generally being less reactive towards the aldehyde group[9][10].

Caption: Recommended workflow for the storage and handling of Isothiazole-4-carbaldehyde.

Chemical Compatibility

While specific compatibility data for Isothiazole-4-carbaldehyde is limited, general principles of aldehyde and isothiazole chemistry can guide the selection of appropriate reagents and solvents.

| Substance Class | Compatibility | Rationale |

| Protic Solvents (e.g., water, methanol, ethanol) | Use with caution | Can act as nucleophiles and may participate in hydrogen bonding, potentially affecting reactivity and stability[9][10]. |

| Aprotic Solvents (e.g., THF, DCM, ACN) | Generally Compatible | Less likely to react with the aldehyde group. Ensure solvents are dry. |

| Strong Oxidizing Agents (e.g., peroxides, permanganates) | Incompatible | Will readily oxidize the aldehyde to a carboxylic acid. |

| Strong Reducing Agents (e.g., NaBH₄, LiAlH₄) | Incompatible | Will reduce the aldehyde to an alcohol. |

| Strong Bases (e.g., NaOH, KOH) | Use with caution | Can catalyze aldol condensation or other side reactions. |

| Strong Acids (e.g., HCl, H₂SO₄) | Use with caution | Can catalyze polymerization or other degradation reactions. |

| Nucleophiles (e.g., amines, thiols) | Reactive | Will react with the aldehyde group (e.g., to form imines, thioacetals) and may potentially interact with the isothiazole ring. |

Conclusion

The stability of Isothiazole-4-carbaldehyde is paramount for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation and ensure the integrity of their starting materials. A proactive approach, grounded in a solid understanding of the compound's chemical vulnerabilities, is the cornerstone of reliable and reproducible scientific investigation.

References

- Category: 822-82-2 - Heterocyclic Building Blocks-Isothiazole. (2021, June 8). Mol-Instincts.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Forced degradation and stability testing: strategies and analytical perspectives. (2014, April 15).

- Forced Degradation Studies. (2016, December 14). SciSpace.

- Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002, August).

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.

- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed.

- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.

- Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad

- New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed.

- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.).

- Isothiazole-4-carbaldehyde | 822-54-8. (n.d.). ChemicalBook.

- Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. (2020, June).

- Thiazole-4-carbaldehyde Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR | Request PDF. (2025, August 5).

- Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. (2022, March 24). Frontiers.

- BJOC - Search Results. (n.d.). Beilstein Journals.

- Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Co

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. rjptonline.org [rjptonline.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

Isothiazole and Thiazole: A Comparative Analysis of Two Privileged Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, five-membered aromatic rings containing both sulfur and nitrogen atoms, such as isothiazole and thiazole, are of paramount importance.[1][2][3][4] While structurally similar, the isomeric difference in the placement of their heteroatoms—1,2 in isothiazole versus 1,3 in thiazole—imparts profoundly distinct electronic, chemical, and biological properties. This guide provides a detailed comparative analysis of these two scaffolds, exploring their fundamental structural differences, divergent chemical reactivity, and unique contributions to drug discovery and materials science. We will delve into their synthesis, structure-activity relationships (SAR), and metabolic profiles, offering field-proven insights and detailed experimental protocols to inform rational design and experimental choices in the laboratory.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between isothiazole and thiazole lies in the relative positions of the sulfur and nitrogen atoms within the five-membered ring. This seemingly minor structural alteration creates a cascade of differences in their physicochemical and electronic nature.

Molecular and Electronic Structure

Isothiazole, or 1,2-thiazole, features an adjacent sulfur and nitrogen atom, incorporating a reactive N-S bond.[5] In contrast, thiazole, or 1,3-thiazole, has its heteroatoms separated by a carbon atom, a more common and stable arrangement.[5][6] This distinction is the primary determinant of their differing properties.

Caption: Fundamental structures of isothiazole and thiazole scaffolds.

Thiazoles exhibit significant π-electron delocalization, resulting in a higher degree of aromaticity compared to their oxazole counterparts, a property that contributes to their stability.[6] The N-S bond in isothiazole introduces a point of comparative instability and unique reactivity.

These structural variations directly impact basicity. Thiazole is significantly more basic, with a conjugate acid pKa of approximately 2.5, whereas isothiazole is much less basic, with a conjugate acid pKa of -0.5.[5][6][7] This ten-fold difference in basicity is critical in drug design, as it influences a molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and target binding.

Comparative Physicochemical Properties

The distinct electronic landscapes of these scaffolds give rise to different physical properties, which are crucial for their application in drug development.

| Property | Isothiazole | Thiazole | Rationale for Difference |

| IUPAC Name | 1,2-Thiazole[5] | 1,3-Thiazole[6] | Positional isomerism of heteroatoms. |

| Molecular Formula | C₃H₃NS | C₃H₃NS | Isomeric, same atomic composition. |

| Boiling Point | 114 °C[5] | 116-118 °C[8] | Similar volatility for the parent molecules. |

| pKa (conjugate acid) | -0.5[5] | 2.5[6][8] | The 1,3-arrangement in thiazole allows for more effective stabilization of the protonated nitrogen. |

| Dipole Moment | ~1.3 D (calculated) | 1.61 D[8] | The vector sum of bond dipoles differs due to heteroatom placement. |

| Aromaticity | Aromatic | Strongly Aromatic[6] | The 1,3-arrangement in thiazole allows for more efficient delocalization of π-electrons. |

Part 2: Divergent Reactivity and Synthesis

The electronic and structural differences between isothiazole and thiazole directly translate to distinct patterns of chemical reactivity, which synthetic chemists leverage to construct complex molecules.

Chemical Reactivity

Isothiazole:

-

Electrophilic Substitution: The most electron-rich position is C4, making it the primary site for electrophilic attack (e.g., nitration, halogenation).[9]

-

N-Alkylation: The nitrogen atom can be readily alkylated.[9]

-

Ring-Opening: The N-S bond is a weak point. Isothiazolium salts, in particular, are susceptible to nucleophilic attack, which can lead to ring cleavage.[9] This reactivity is a key consideration in assessing the stability of isothiazole-containing compounds.

Thiazole:

-

Acidity of C2-H: The proton at the C2 position is the most acidic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. It can be readily deprotonated by strong bases to form a nucleophilic 2-lithiothiazole or a thiazolium ylide, a crucial intermediate in catalysis (e.g., by Vitamin B1).[6]

-

Electrophilic Substitution: Less reactive towards electrophiles than isothiazole. When it occurs, substitution is often directed to the C5 position.

-

Cycloaddition Reactions: Thiazoles can participate in Diels-Alder reactions, typically at high temperatures, often followed by sulfur extrusion to form pyridines.[6]

Caption: Key sites of chemical reactivity on isothiazole and thiazole rings.

Synthetic Strategies

Diverse synthetic routes have been developed for both scaffolds, reflecting their importance.

-

Isothiazole Synthesis: Modern methods often involve multi-component reactions or cycloadditions.[10][11] A common strategy involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides.[12] These methods provide access to a wide range of substituted isothiazoles.[11][13]

-

Thiazole Synthesis: The most classic and widely used method is the Hantzsch thiazole synthesis , which involves the condensation of an α-halocarbonyl compound with a thioamide.[8] This robust reaction allows for the construction of thiazole rings with various substituents at the 2, 4, and 5 positions.

Part 3: Applications in Drug Discovery and Beyond

Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and agrochemicals.[1][2][3]

Pharmacological Profiles and Key Drugs

The choice between an isothiazole and a thiazole scaffold can dramatically alter a compound's biological activity, binding affinity, and pharmacokinetic profile.

| Scaffold | Therapeutic Areas | Example Drugs |

| Isothiazole | Antipsychotic, Antifungal, Anti-inflammatory, Antiviral, Anticancer[12][14][15][16] | Ziprasidone (Antipsychotic), Isotianil (Fungicide), Denotivir (Antiviral)[3][5][14] |

| Thiazole | Antibiotic, Antiviral, Anticancer, Anti-inflammatory, Antidiabetic, Vitamin[17][18] | Vitamin B1 (Thiamine) , Penicillin (Antibiotic core), Ritonavir (Anti-HIV), Meloxicam (NSAID), Dasatinib (Anticancer)[6][18] |

The thiazole ring is significantly more common in approved pharmaceuticals, partly due to its presence in natural products like Vitamin B1 and its greater inherent stability.[5][6] However, the unique electronic properties of the isothiazole ring have been successfully exploited to develop potent drugs in specific therapeutic areas.[16][19]

Metabolic Stability and Toxicology

Metabolic stability is a critical parameter in drug development. The positioning of the heteroatoms influences how a molecule is recognized and processed by metabolic enzymes, such as the cytochrome P450 (CYP) family.[20]

-

Metabolic Hotspots: Unsubstituted positions on either ring can be sites for oxidative metabolism. The choice of scaffold can influence which positions are most susceptible. For instance, the electron distribution in the isothiazole ring might direct metabolism towards different carbons compared to the thiazole ring.

-

Bioisosteric Replacement: Replacing one scaffold with the other is a common strategy in medicinal chemistry to modulate metabolic stability.[20] If a thiazole-containing lead compound shows poor stability due to oxidation at a specific site, switching to an isothiazole might alter the electronic properties enough to block that metabolic pathway.

-

Toxicology: While thiazole derivatives are generally considered to have low toxicity, certain isothiazole derivatives, particularly isothiazolinones, are potent biocides and can be toxic or cause skin sensitization.[1][2][12][21] This underscores the importance of careful toxicological evaluation based on the specific scaffold and its substituents.

Part 4: Key Experimental Methodologies

To translate the theoretical understanding of these scaffolds into practice, robust and reproducible experimental protocols are essential.

Protocol 1: Synthesis of a 2,4-Disubstituted Thiazole via Hantzsch Synthesis

This protocol describes a classic method for synthesizing a thiazole ring, a cornerstone reaction for medicinal chemists.

Objective: To synthesize Ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Materials:

-

Thioacetamide (1.0 eq)

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Ethanol (as solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol.

-

Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Causality: The Hantzsch synthesis is a robust cyclocondensation. The nucleophilic sulfur of the thioacetamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of an isothiazole-containing drug candidate versus a thiazole-containing analogue.

Objective: To determine the rate of metabolism (half-life, t½) of test compounds in the presence of human liver microsomes (HLM).

Materials:

-

Test Compounds (Isothiazole and Thiazole analogues, 10 mM stock in DMSO)

-

Human Liver Microsomes (HLM, 20 mg/mL stock)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare Master Mix: In a pre-warmed (37 °C) phosphate buffer, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system.

-

Initiate Reaction: Add the test compound to the master mix to achieve a final concentration of 1 µM. Vortex gently to mix. This is the T=0 time point.

-

Incubation: Incubate the reaction mixture in a shaking water bath at 37 °C.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isothiazole - Wikipedia [en.wikipedia.org]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. ijrpr.com [ijrpr.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isothiazole synthesis [organic-chemistry.org]

- 12. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. books.rsc.org [books.rsc.org]

- 17. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 18. Thiazole and thiazole containing drugs | PPTX [slideshare.net]

- 19. thieme-connect.com [thieme-connect.com]

- 20. benchchem.com [benchchem.com]

- 21. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

Harnessing the Isothiazole Scaffold: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract